molecular formula C16H15N5O3S2 B2708737 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034488-76-9

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2708737
CAS No.: 2034488-76-9
M. Wt: 389.45
InChI Key: GUMIAQRQXDWIFU-UHFFFAOYSA-N
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Description

N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has gained interest in the fields of chemistry, biology, and material science. This compound features a benzo[c][1,2,5]thiadiazole core, which is a heterocyclic aromatic compound containing sulfur and nitrogen atoms. The presence of these atoms contributes to its unique electronic properties, making it a valuable component in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multi-step reactions. Here’s an of a possible synthetic route:

  • Synthesis of Benzo[c][1,2,5]thiadiazole Core:

    • Starting materials: 2-amino-1,3-benzenedithiol and chlorosulfonic acid.

    • Reaction: Cyclization in the presence of a dehydrating agent.

  • Formation of 3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole:

    • Starting material: Benzo[c][1,2,5]thiadiazole.

    • Reaction: Introduction of the methyl group through alkylation and oxidation to form the dioxidobenzo derivative.

  • Attachment of the Ethyl Linker:

    • Starting material: 3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazole.

    • Reaction: Nucleophilic substitution with a suitable ethylating agent.

  • Carboxamide Formation:

    • Starting material: Ethylated benzo[c][1,2,5]thiadiazole.

    • Reaction: Condensation with a carboxylic acid derivative to form the final product.

Industrial Production Methods

Scaling up the production of this compound for industrial applications involves optimizing each step to increase yield and purity. Common methods include:

  • Using continuous flow reactors for cyclization and alkylation reactions.

  • Employing high-efficiency separation techniques such as column chromatography and recrystallization.

  • Utilizing automated reaction monitoring to ensure consistency and quality control.

Chemical Reactions Analysis

N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation

  • Reagents: Common oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA).

  • Conditions: Mild to moderate temperatures (25-70°C).

  • Products: Oxidation primarily affects the sulfur atoms in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction

  • Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

  • Conditions: Mild conditions (0-40°C).

  • Products: Reduction can reverse the oxidation state of sulfur atoms, converting sulfones back to thioethers.

Substitution

  • Reagents: Nucleophiles such as amines or alcohols.

  • Conditions: Typically in the presence of a base (e.g., sodium hydroxide) at room temperature.

  • Products: Substitution reactions can modify the ethyl linker or the carboxamide group, introducing new functional groups.

Scientific Research Applications

N-(2-(3-Methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has been studied extensively for its potential applications in various fields:

Chemistry

  • Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic cells.

  • Catalysis: The compound can serve as a catalyst or catalyst precursor in specific organic transformations.

Biology

  • Bioimaging: Fluorescent properties enable its use as a probe for imaging cellular structures.

  • Therapeutics: Potential use as a drug candidate due to its bioactive core structure.

Medicine

  • Pharmacology: Investigated for potential anti-cancer and anti-microbial properties.

  • Diagnostics: Application in diagnostic assays due to its reactivity and specificity.

Industry

  • Material Science: Use in the development of advanced materials with specific electronic or mechanical properties.

  • Environmental Science: Potential application in sensors for detecting environmental pollutants.

Mechanism of Action

The mechanism of action of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide varies depending on its application. Generally, it interacts with molecular targets through its aromatic and heteroatomic structure, participating in π-π interactions

Properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S2/c1-20-14-4-2-3-5-15(14)21(26(20,23)24)9-8-17-16(22)11-6-7-12-13(10-11)19-25-18-12/h2-7,10H,8-9H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMIAQRQXDWIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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